molecular formula C15H21NO4S B1384791 6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 936497-88-0

6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B1384791
M. Wt: 311.4 g/mol
InChI Key: BUQRXXUURJECEF-UHFFFAOYSA-N
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Description

6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (6-tBu-3E-4,5-DHTP) is an organic compound with interesting properties that make it useful for various scientific applications. It is a five-membered heterocyclic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. It contains two tert-butyl groups, one ethyl group, and two carboxylate groups, and is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This compound has been studied extensively in recent years due to its potential applications in various scientific fields.

Scientific Research Applications

Synthesis and Characterization

  • 6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is synthesized starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. It is then coupled with aromatic aldehydes to form Schiff base compounds. These compounds are characterized using FTIR, 1H, and 13C NMR spectroscopic methods. The X-ray crystallographic analysis provides insight into the molecular and crystal structure, including the presence of intramolecular hydrogen bonds (Çolak, Karayel, Buldurun, & Turan, 2021).

Applications in Synthesis of Other Compounds

  • This compound serves as a precursor in the synthesis of various other compounds. For instance, the synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates and ethyl 4,6-diamino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates illustrates its utility in generating novel chemical structures (Maruoka, Yamagata, & Yamazaki, 1993).

Chemical Transformations

  • Research also includes the chemical transformations of related compounds. For instance, ethyl 7-amino-3-tert-butyl-4-thioxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate is a compound that undergoes various treatments such as acylation and decarboxylation, demonstrating the potential for diverse chemical modifications and applications (Mironovich, Kostina, & Bozhok, 2012).

Crystallographic Studies

  • Crystallographic studies of related compounds, such as ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate and its derivatives, help in understanding the structure-activity relationship. These studies can provide insights into how different substituents affect molecular conformation and potential biological activity (Orsini, Benetollo, Bombieri, & Mosti, 1990).

properties

IUPAC Name

6-O-tert-butyl 3-O-ethyl 5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-5-19-13(17)11-9-21-12-8-16(7-6-10(11)12)14(18)20-15(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQRXXUURJECEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=C1CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650650
Record name 6-tert-Butyl 3-ethyl 4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

CAS RN

936497-88-0
Record name 6-tert-Butyl 3-ethyl 4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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